molecular formula C20H18FNO2 B11605133 3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11605133
M. Wt: 323.4 g/mol
InChI Key: ZQWBTYUDUQQPHQ-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Substitution Reactions: The pyrrole ring is then subjected to substitution reactions to introduce the 4-fluorophenyl and 4-methylphenyl groups at the 5 and 1 positions, respectively.

    Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of fluorophenyl and methylphenyl groups, along with the pyrrole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H18FNO2/c1-14-2-8-17(9-3-14)22-18(11-13-20(23)24)10-12-19(22)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,23,24)

InChI Key

ZQWBTYUDUQQPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

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